molecular formula C7H15NO2 B14400912 N-(1-Methoxy-2-methylpropyl)acetamide CAS No. 87740-43-0

N-(1-Methoxy-2-methylpropyl)acetamide

Katalognummer: B14400912
CAS-Nummer: 87740-43-0
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: UFGYBEMXVOMLCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methoxy-2-methylpropyl)acetamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methoxy-2-methylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-2-methylpropyl)acetamide can be achieved through the reaction of acetic anhydride with 1-methoxy-2-methylpropanamine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes. The starting materials, acetic anhydride and 1-methoxy-2-methylpropanamine, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methoxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Methoxy-2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(1-Methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-Methylpropyl)acetamide: Similar structure but lacks the methoxy group.

    N-(2-Methylpropyl)acetamide: Similar structure with a different alkyl group.

    N-Methylacetamide: A simpler amide with a methyl group instead of the 1-methoxy-2-methylpropyl group.

Uniqueness

N-(1-Methoxy-2-methylpropyl)acetamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

87740-43-0

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

N-(1-methoxy-2-methylpropyl)acetamide

InChI

InChI=1S/C7H15NO2/c1-5(2)7(10-4)8-6(3)9/h5,7H,1-4H3,(H,8,9)

InChI-Schlüssel

UFGYBEMXVOMLCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(NC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.